

# Calcium Hopantenate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Calcium hopantenate

Cat. No.: B041851

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CAS Number: 17097-76-6 Molecular Formula:  $C_{20}H_{36}CaN_2O_{10}$

This technical guide provides an in-depth overview of **calcium hopantenate**, a nootropic compound with significant potential in neuroscience research and drug development. The document is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive summary of its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols.

## Chemical and Physical Properties

**Calcium hopantenate** is the calcium salt of hopantenic acid. It is a white to off-white powder.

Property	Value	Source
CAS Number	17097-76-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	$C_{20}H_{36}CaN_2O_{10}$	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	504.59 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>

## Mechanism of Action

**Calcium hopantenate** exerts its effects through a multi-faceted mechanism, primarily involving the modulation of the GABAergic system, neuroprotection, enhancement of neuronal energy metabolism, and regulation of intracellular calcium homeostasis.[\[3\]](#)

Its structural similarity to gamma-aminobutyric acid (GABA) allows it to interact with GABA receptors, particularly GABA-B receptors, leading to a stabilization of neuronal activity.[3][4] Furthermore, it has been shown to influence the cholinergic system, which is crucial for cognitive functions like learning and memory.[3] Preclinical research suggests that **calcium hopantenate** offers neuroprotective benefits by mitigating oxidative stress and upregulating neurotrophic factors.[4]

## Quantitative Data

### Pharmacokinetics

A study in healthy human volunteers investigated the pharmacokinetics of hopantenic acid following a single oral administration of a 250 mg tablet. The key pharmacokinetic parameters are summarized below.

Parameter	Value	Unit
C <sub>max</sub> (Maximum Plasma Concentration)	Not explicitly stated in snippets	µg/mL
T <sub>max</sub> (Time to Maximum Concentration)	1.56	hours
t <sub>1/2</sub> (Elimination Half-Life)	6.68	hours

It is important to note that hopantenic acid was not detected in blood plasma 48 hours after administration.

### Receptor Binding

In a study involving rats, repeated administration of **calcium hopantenate** (250 mg/kg/day for 7 consecutive days) led to a significant increase in GABA receptor binding in the cerebral cortex.

Parameter	Value
Increase in GABA Receptor Binding	53%

This increase was attributed to an enhanced affinity of the binding sites.<sup>[1]</sup> In radioreceptor assays, **calcium hopantenate** demonstrated a dose-dependent inhibition of [3H]-gamma-aminobutyric acid (GABA) receptor binding with a cross-reactive potency of 0.2%.<sup>[1]</sup>

## Experimental Protocols

### GABA Receptor Binding Assay

This protocol is adapted from established methods for radioligand binding assays.

Materials:

- Rat brain tissue (cerebral cortex)
- [<sup>3</sup>H]-GABA (radioligand)
- **Calcium hopantenate**
- Tris-HCl buffer (50 mM, pH 7.4)
- Scintillation fluid
- Glass fiber filters
- Homogenizer
- Centrifuge
- Scintillation counter

Procedure:

- Membrane Preparation:
  - Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer.
  - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

- Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
- Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
- Resuspend the final pellet in a known volume of buffer to determine the protein concentration.
- Binding Assay:
  - In triplicate, incubate the prepared membranes with varying concentrations of **calcium hopantenate** and a fixed concentration of [<sup>3</sup>H]-GABA.
  - For total binding, incubate membranes with [<sup>3</sup>H]-GABA only.
  - For non-specific binding, incubate membranes with [<sup>3</sup>H]-GABA in the presence of a high concentration of unlabeled GABA.
  - Incubate the samples at 4°C for a predetermined optimal time.
- Filtration and Measurement:
  - Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
  - Wash the filters with ice-cold buffer to remove unbound radioactivity.
  - Place the filters in scintillation vials with scintillation fluid.
  - Measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Analyze the data using non-linear regression to determine the inhibition constant (K<sub>i</sub>) of **calcium hopantenate**.

## Measurement of Intracellular Calcium Concentration

This protocol outlines a general method using a fluorescent calcium indicator.

Materials:

- Cultured neuronal cells
- **Calcium hopantenate**
- Fluorescent calcium indicator dye (e.g., Fura-2 AM)
- HEPES-buffered saline (HBS)
- Fluorescence microscope or plate reader

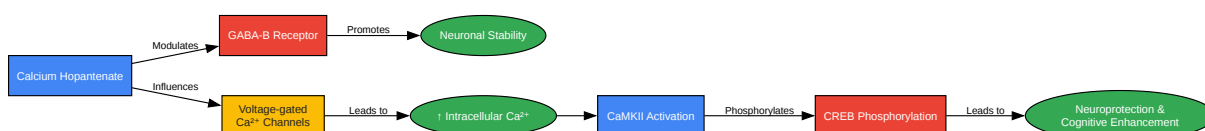
Procedure:

- Cell Preparation:
  - Plate neuronal cells on glass coverslips or in a multi-well plate and culture until they reach the desired confluency.
- Dye Loading:
  - Wash the cells with HBS.
  - Incubate the cells with Fura-2 AM in HBS in the dark at room temperature for 30-60 minutes.
  - Wash the cells with HBS to remove excess dye.
- Calcium Measurement:
  - Mount the coverslip on a fluorescence microscope or place the plate in a fluorescence plate reader.
  - Establish a baseline fluorescence reading.

- Add **calcium hopantenate** at the desired concentration to the cells.
- Record the changes in fluorescence intensity over time. Fura-2 is a ratiometric dye, so measurements are typically made at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission at ~510 nm.
- Data Analysis:
  - Calculate the ratio of fluorescence intensities at the two excitation wavelengths.
  - The change in this ratio over time reflects the change in intracellular calcium concentration.

## Signaling Pathway and Logical Relationships

The mechanism of action of **calcium hopantenate** involves a cascade of events that ultimately leads to its nootropic and neuroprotective effects. The following diagram illustrates the proposed signaling pathway.



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Caption: Proposed signaling pathway of **Calcium Hopantenate**.

This diagram illustrates that **calcium hopantenate** modulates GABA-B receptors to promote neuronal stability. It is also proposed to influence voltage-gated calcium channels, leading to an increase in intracellular calcium. This rise in calcium activates Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can phosphorylate cAMP response element-binding protein (CREB), a key transcription factor involved in neuroprotection and cognitive enhancement.

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